An In-depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS Number: 1429309-41-0)
An In-depth Technical Guide to 5-Chloro-4-nitro-1-propyl-1H-pyrazole (CAS Number: 1429309-41-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, reactivity, and potential applications of the heterocyclic compound 5-Chloro-4-nitro-1-propyl-1H-pyrazole. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers and extrapolates data from closely related analogs to provide a robust technical resource for research and development.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of steric and electronic characteristics, making it a privileged scaffold in drug discovery.[2] The introduction of a nitro group and a chlorine atom, as seen in 5-Chloro-4-nitro-1-propyl-1H-pyrazole, significantly influences the molecule's reactivity and potential biological activity, making it a subject of interest for the development of novel therapeutic agents and functional materials.
Physicochemical and Computational Properties
A summary of the known and predicted physicochemical properties of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is presented below.
| Property | Value | Source |
| CAS Number | 1429309-41-0 | ChemScene |
| Molecular Formula | C₆H₈ClN₃O₂ | ChemScene |
| Molecular Weight | 189.60 g/mol | ChemScene |
| Purity | ≥98% | ChemScene |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | ChemScene (Computed) |
| LogP | 1.8547 | ChemScene (Computed) |
| Hydrogen Bond Acceptors | 4 | ChemScene (Computed) |
| Hydrogen Bond Donors | 0 | ChemScene (Computed) |
| Rotatable Bonds | 3 | ChemScene (Computed) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Structural Elucidation
While a specific, peer-reviewed synthesis for 5-Chloro-4-nitro-1-propyl-1H-pyrazole has not been published, a plausible synthetic pathway can be devised based on established pyrazole chemistry.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule involves two key steps: the nitration of a substituted pyrazole followed by N-alkylation, or vice-versa. A potential route is outlined below:
Figure 1: Proposed two-step synthesis of 5-Chloro-4-nitro-1-propyl-1H-pyrazole.
Step-by-Step Protocol (Hypothetical):
-
Nitration of 5-Chloro-1H-pyrazole:
-
To a cooled (0 °C) solution of 5-chloro-1H-pyrazole in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise with stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion (monitored by TLC).
-
The reaction mixture is then carefully poured onto ice, and the precipitated product, 5-chloro-4-nitropyrazole, is collected by filtration, washed with water, and dried. This procedure is adapted from the nitration of similar pyrazole derivatives.[3]
-
-
N-Alkylation of 5-Chloro-4-nitropyrazole:
-
To a solution of 5-chloro-4-nitropyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added.
-
1-Bromopropane is then added, and the mixture is stirred, potentially with heating, until the reaction is complete (monitored by TLC). General N-alkylation procedures for pyrazoles support this approach.[4]
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification of the crude product would likely be achieved by column chromatography on silica gel.
-
Spectroscopic Characterization (Predicted)
Direct experimental spectra for 5-Chloro-4-nitro-1-propyl-1H-pyrazole are not publicly available. The following are predicted spectral characteristics based on known data for substituted pyrazoles and related functional groups.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the propyl group and the pyrazole ring proton.
-
Pyrazole C3-H: A singlet is expected for the proton at the C3 position of the pyrazole ring. In unsubstituted pyrazole, the C3-H and C5-H protons appear at approximately 7.6 ppm, and the C4-H proton at 6.3 ppm.[5] With the electron-withdrawing nitro and chloro groups, a downfield shift for the C3-H proton is anticipated, likely in the range of 8.0-8.5 ppm .
-
Propyl Group:
-
-N-CH₂-: A triplet for the methylene group attached to the pyrazole nitrogen, expected around 4.0-4.3 ppm .
-
-CH₂-CH₂-: A sextet for the central methylene group, expected around 1.8-2.1 ppm .
-
-CH₃: A triplet for the terminal methyl group, expected around 0.9-1.2 ppm .
-
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrazole Carbons:
-
C5-Cl: The carbon bearing the chlorine atom is expected to be significantly deshielded.
-
C4-NO₂: The carbon attached to the nitro group will also be deshielded.
-
C3: The remaining pyrazole carbon.
-
-
Propyl Carbons: Three distinct signals are expected for the propyl group carbons.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the nitro group and the aromatic pyrazole ring.
-
N-O Asymmetric Stretch: A strong absorption band is expected in the region of 1550-1475 cm⁻¹ .[6]
-
N-O Symmetric Stretch: A medium to strong absorption band is expected in the region of 1360-1290 cm⁻¹ .[6]
-
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹ .
-
C-H Stretches (Aliphatic): Bands in the region of 2960-2850 cm⁻¹ .
-
C=C and C=N Stretches (Aromatic Ring): Bands in the region of 1600-1450 cm⁻¹ .
3.2.4. Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189 and 191 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Predicted Fragmentation Pathway:
Figure 2: Predicted major fragmentation pathways for 5-Chloro-4-nitro-1-propyl-1H-pyrazole in EI-MS.
Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.
Reactivity and Potential Applications
The reactivity of 5-Chloro-4-nitro-1-propyl-1H-pyrazole is dictated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution, potentially at the C5 position, displacing the chloro group.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up a wide range of further derivatization possibilities to synthesize various bioactive molecules.
-
Reactivity of the Propyl Group: The propyl group is generally unreactive under standard conditions but can be a site for radical reactions.
Potential Applications:
Substituted pyrazoles are known to exhibit a broad spectrum of biological activities, including:
-
Anticancer: Many pyrazole derivatives have been investigated for their anticancer properties.[7]
-
Anti-inflammatory: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.
-
Agrochemicals: The pyrazole core is found in various herbicides and pesticides.[1]
The specific combination of substituents in 5-Chloro-4-nitro-1-propyl-1H-pyrazole makes it a valuable building block for combinatorial chemistry and drug discovery programs aimed at exploring these therapeutic areas.
Safety and Handling
As a nitroaromatic and chlorinated heterocyclic compound, 5-Chloro-4-nitro-1-propyl-1H-pyrazole should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) and Handling Guidelines:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Toxicological Information:
Specific toxicological data for this compound are not available. However, nitroaromatic compounds can be toxic and may have mutagenic properties.[7] The presence of a chlorine atom can also contribute to toxicity.[9] Therefore, it is crucial to handle this compound with care and minimize exposure.
Conclusion
5-Chloro-4-nitro-1-propyl-1H-pyrazole is a substituted pyrazole with potential as a versatile building block in synthetic and medicinal chemistry. While direct experimental data are limited, this guide provides a comprehensive overview based on available information and data from analogous structures. Researchers working with this compound should exercise caution and adhere to strict safety protocols. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential in various scientific disciplines.
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